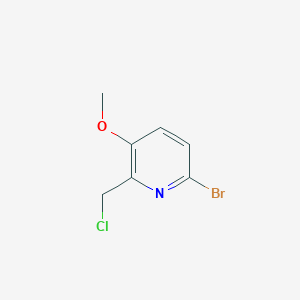
6-Bromo-2-(chloromethyl)-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(chloromethyl)-3-methoxypyridine is an organic compound with the molecular formula C7H7BrClNO. It belongs to the class of halogenated pyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-3-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-(chloromethyl)-3-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of 2-(chloromethyl)-3-methoxypyridine.
Scientific Research Applications
6-Bromo-2-(chloromethyl)-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the design of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chlorobenzothiazole
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
- 6-Bromo-2-(chloromethyl)quinoline-3-carboxylate
Uniqueness
6-Bromo-2-(chloromethyl)-3-methoxypyridine is unique due to its specific combination of bromine, chlorine, and methoxy groups on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, providing opportunities for the development of novel molecules with diverse applications.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,4H2,1H3 |
InChI Key |
VFDVWDKXSNASCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















